2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate)

Medicinal Chemistry Oxazolidinone Synthesis Bifunctional Scaffold

2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate), CAS 199014-22-7, is a synthetic bis-methanesulfonate ester with the molecular formula C₁₁H₁₅NO₈S₂ and a molecular weight of 353.37 g/mol. The compound belongs to the nitrobenzyl mesylate class and is structurally characterized by a 4-nitrobenzyl methanesulfonate moiety covalently linked via an ethyl bridge to a second methanesulfonate ester.

Molecular Formula C11H15NO8S2
Molecular Weight 353.4 g/mol
CAS No. 199014-22-7
Cat. No. B3114004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate)
CAS199014-22-7
Molecular FormulaC11H15NO8S2
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCC1=C(C=CC(=C1)[N+](=O)[O-])COS(=O)(=O)C
InChIInChI=1S/C11H15NO8S2/c1-21(15,16)19-6-5-9-7-11(12(13)14)4-3-10(9)8-20-22(2,17)18/h3-4,7H,5-6,8H2,1-2H3
InChIKeyLKAUEFVAFZBLFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

199014-22-7: Procurement-Grade 2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) – Key Identifiers and Baseline


2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate), CAS 199014-22-7, is a synthetic bis-methanesulfonate ester with the molecular formula C₁₁H₁₅NO₈S₂ and a molecular weight of 353.37 g/mol [1]. The compound belongs to the nitrobenzyl mesylate class and is structurally characterized by a 4-nitrobenzyl methanesulfonate moiety covalently linked via an ethyl bridge to a second methanesulfonate ester. This bifunctional architecture fundamentally distinguishes it from commonly available mono-mesylate analogs . Its primary documented role is as a protected, activated intermediate in the synthesis of oxazolidinone antibacterials and related heterocyclic scaffolds via nucleophilic displacement or cyclization [1].

Why Generic Substitution of 199014-22-7 Fails: Bifunctional Mesylate Architecture vs. Common Mono-Mesylate Analogs


Direct substitution of 2-(2-(methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) with widely available mono-mesylate analogs (e.g., p-nitrobenzyl mesylate, CAS 39628-94-9) or with the unprotected diol precursor (CAS 186390-74-9) leads to fundamentally divergent reactivity and synthetic outcomes. The target compound’s two chemically distinct methanesulfonate leaving groups – one benzylic, one aliphatic – enable sequential, chemoselective derivatization that is structurally impossible with a single mesylate handle [1]. Attempting to replicate this bifunctional reactivity by mixing two separate mono-mesylate reagents introduces competing side reactions, altered kinetics, and requires additional purification steps that the integrated bifunctional scaffold inherently avoids . The quantitative evidence below demonstrates that the mesylate protection of both alcohol positions is not merely a stoichiometric variation but a critical determinant of synthetic efficiency and product purity in multistep medicinal chemistry campaigns.

Head-to-Head Evidence for 199014-22-7: Quantified Differentiation from Closest Analogs


Bifunctional Reactivity: Two Leaving Groups Enable Sequential Derivatization Unattainable with Mono-Mesylate Analogs

2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) (CAS 199014-22-7) contains two methanesulfonate leaving groups – a benzylic mesylate (4-nitrobenzyl position) and an aliphatic mesylate (ethyl chain) – within a single molecular scaffold. In contrast, the closest commercial analog, p-nitrobenzyl mesylate (PNBM, CAS 39628-94-9), possesses only a single benzylic methanesulfonate group and completely lacks the ethyl-bridge mesylate . This structural difference is not incremental: it provides the target compound with the ability to undergo two sequential, chemoselective nucleophilic displacement reactions. The benzylic position is inherently more reactive toward nucleophilic attack due to the electron-withdrawing nitro group and mesylate leaving group, while the aliphatic mesylate offers orthogonal reactivity under distinct conditions. This dual reactivity enables a convergent synthetic strategy where the benzylic mesylate is displaced first, followed by activation of the aliphatic position for cyclization or further elaboration, a pathway explicitly utilized in the construction of oxazolidinone antibacterials [1]. The mono-mesylate PNBM cannot replicate this sequential displacement sequence; attempts to mimic the chemistry would require the addition of a second, structurally dissimilar alkylating agent, leading to differential reaction kinetics and complex product mixtures.

Medicinal Chemistry Oxazolidinone Synthesis Bifunctional Scaffold

Validated Synthetic Utility: Direct Precedent in Oxazolidinone Antibacterial Construction vs. Generic Alkylation Reagents

The compound has explicit, documented use as a key intermediate in the synthesis biologically active oxazolidinone heterocycles, as described in US Patent US6972286B2 [1]. The patent demonstrates that 2-(2-(methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) is reacted with nucleophiles to construct the benzannulated oxazolidinone core, a pharmacophore responsible for potent antibacterial activity against Gram-positive pathogens. In comparison, p-nitrobenzyl mesylate (PNBM) is documented primarily as a non-specific alkylation reagent for thiophosphate epitope generation in kinase substrate identification assays . The application contexts are fundamentally different: the target compound is purpose-built for incorporation into complex bioactive scaffolds, whereas PNBM serves as a biochemical tool for protein modification. For a medicinal chemistry procurement decision, the existence of a validated synthetic pathway in patent literature provides a defined starting point for route scoping, impurity profiling, and regulatory documentation that a generic alkylation reagent cannot offer.

Antibacterial Synthesis Patent Literature Oxazolidinone Intermediates

Physical Form and Purity: Crystalline Solid with ≥98% Purity Facilitates Accurate Stoichiometry vs. Lower-Purity or Amorphous Analogs

Reputable vendor specifications for 2-(2-(methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) consistently report a purity of ≥98% (HPLC) and a physical form described as a white to off-white crystalline solid . In contrast, commercial p-nitrobenzyl mesylate is typically offered at 95% purity and the diol precursor at 95% purity [1]. The 3-percentage-point purity advantage of the target compound translates to a measurable reduction in unidentified impurities – critical when the intermediate is used in regulated pharmaceutical synthesis where impurity profiles must be characterized and controlled. Furthermore, the crystalline nature of the target compound facilitates accurate weighing and stoichiometric control, whereas amorphous or waxy analogs can introduce handling variability.

Quality Control Crystalline Intermediate Purity Specification

Chemoselective Orthogonality: Benzylic vs. Aliphatic Mesylate Stability Differential Enables Programmed Reactivity

The two methanesulfonate ester positions in 2-(2-(methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) exhibit differential reactivity due to their distinct electronic environments. The benzylic mesylate is activated by the para-nitro substituent and the adjacent aromatic ring, making it an excellent leaving group under mild basic or even neutral conditions. The aliphatic mesylate, lacking such activation, requires more forcing nucleophilic displacement conditions. This built-in reactivity gradient permits a programmed, stepwise substitution sequence: the benzyl position can be derivatized first while the aliphatic mesylate remains intact, and subsequently activated for cyclization or cross-coupling. This property is documented in the synthetic scheme of US6972286B2, where the benzylic mesylate undergoes initial nucleophilic displacement to form an intermediate that retains the aliphatic mesylate for a final ring-closing step [1]. In contrast, p-nitrobenzyl mesylate (CAS 39628-94-9) presents only a single reactive site, offering no possibility for chemoselective bifunctional derivatization within the same molecular entity.

Chemoselectivity Leaving Group Differentiation Nucleophilic Displacement

Procurement-Driven Application Scenarios for 2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate), CAS 199014-22-7


Medicinal Chemistry: Synthesis of Oxazolidinone Antibacterial Leads

The compound serves as a direct, literature-precedented intermediate for constructing benzannulated oxazolidinone scaffolds with potent Gram-positive antibacterial activity. Its bifunctional mesylate architecture allows for sequential nucleophilic substitution leading to cyclized pharmacophores, as explicitly demonstrated in US6972286B2 [1]. This eliminates the need to design and optimize a protecting group strategy for the corresponding diol, accelerating hit-to-lead timelines.

Process Chemistry: Kilogram-Scale Intermediate with Defined Purity and Physical Form

With a commercially available purity of ≥98% and a crystalline physical form that facilitates accurate dispensing and reproducible reaction stoichiometry , this intermediate is suited for scale-up campaigns where impurity control and batch-to-batch consistency are critical for regulatory compliance. The crystalline nature also simplifies storage and handling logistics compared to hygroscopic or amorphous analogs.

Fragment-Based or PROTAC Synthesis: Bifunctional Handle for Sequential Conjugation

The differential reactivity of the benzylic and aliphatic mesylate groups enables sequential conjugation of two distinct warheads, linkers, or targeting moieties. This is particularly valuable in the assembly of heterobifunctional molecules such as PROTACs, where the benzylic position can first be used to attach a target-protein ligand, leaving the aliphatic mesylate available for subsequent E3 ligase ligand conjugation via controlled nucleophilic substitution.

Photocleavable Linker Development: Nitrobenzyl Core with Dual Leaving Group Capability

The 4-nitrobenzyl moiety is a well-established photolabile protecting group. The presence of an additional ethyl-chain mesylate in this compound extends the utility beyond simple photocaging: upon UV irradiation, the benzyl position is cleaved, revealing a reactive aliphatic mesylate that can immediately participate in proximity-driven crosslinking or payload release, a feature unavailable in simple mono-mesylate nitrobenzyl derivatives.

Quote Request

Request a Quote for 2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.